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molecular formula C11H9BrClNO2 B8318659 4-Bromo-3-chloro-6,7-dimethoxyquinoline

4-Bromo-3-chloro-6,7-dimethoxyquinoline

Cat. No. B8318659
M. Wt: 302.55 g/mol
InChI Key: DJVAHKHSZKCCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06603005B2

Procedure details

19 g of triphenylphosphine dibromide were added to a solution of 5.39 g of 3-chloro-4-hydroxy-6,7-dimethoxyquinoline in 270 cm3 of acetonitrile, with stirring and at a temperature in the region of 20° C. The reaction mixture was heated at about 80° C. for 8.25 hours. After cooling to a temperature in the region of 20° C., the insoluble material was filtered off. 5.67 g of 4-bromo-3-chloro-6,7-dimethoxyquinoline were obtained in the form of a gray solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:22][C:23]1[CH:24]=[N:25][C:26]2[C:31]([C:32]=1O)=[CH:30][C:29]([O:34][CH3:35])=[C:28]([O:36][CH3:37])[CH:27]=2>C(#N)C>[Br:1][C:32]1[C:31]2[C:26](=[CH:27][C:28]([O:36][CH3:37])=[C:29]([O:34][CH3:35])[CH:30]=2)[N:25]=[CH:24][C:23]=1[Cl:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5.39 g
Type
reactant
Smiles
ClC=1C=NC2=CC(=C(C=C2C1O)OC)OC
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring and at a temperature in the region of 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at about 80° C. for 8.25 hours
Duration
8.25 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to a temperature in the region of 20° C.
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=NC2=CC(=C(C=C12)OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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